molecular formula C10H17ClN2O2 B1493153 1-(4-Acetylpiperazin-1-yl)-2-chlorobutan-1-one CAS No. 2092630-03-8

1-(4-Acetylpiperazin-1-yl)-2-chlorobutan-1-one

Cat. No.: B1493153
CAS No.: 2092630-03-8
M. Wt: 232.71 g/mol
InChI Key: LLPSXYNVLPZUFP-UHFFFAOYSA-N
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Description

1-(4-Acetylpiperazin-1-yl)-2-chlorobutan-1-one is a synthetic organic compound featuring a piperazine core substituted with an acetyl group at the 4-position and a 2-chlorobutanoyl chain. The acetylpiperazine moiety is a common pharmacophore in medicinal chemistry, often associated with enhanced bioavailability and receptor-binding affinity due to its polarity and hydrogen-bonding capacity . The 2-chlorobutanoyl chain introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties like membrane permeability and metabolic stability.

Properties

IUPAC Name

1-(4-acetylpiperazin-1-yl)-2-chlorobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2O2/c1-3-9(11)10(15)13-6-4-12(5-7-13)8(2)14/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPSXYNVLPZUFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Acetylpiperazin-1-yl)-2-chlorobutan-1-one typically involves the reaction of 4-acetylpiperazine with 2-chlorobutanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Acetylpiperazin-1-yl)-2-chlorobutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

1-(4-Acetylpiperazin-1-yl)-2-chlorobutan-1-one is primarily studied for its potential as a pharmacological agent. Its applications include:

  • Anticancer Activity : The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. For instance, it has shown promise in targeting Mnk1 and Mnk2 kinases, which are implicated in various cancers .
  • Immunomodulation : Research indicates that this compound may modulate immune responses, making it a candidate for treating autoimmune diseases and enhancing vaccine efficacy .

Neuropharmacology

The acetylpiperazine structure suggests potential neuroactive properties. Studies have explored its effects on neurotransmitter systems, particularly regarding:

  • Anxiolytic Effects : Preliminary studies suggest that derivatives of this compound may exhibit anxiolytic properties by interacting with serotonin receptors .
  • Cognitive Enhancement : There is ongoing research into its ability to enhance cognitive functions in models of neurodegenerative diseases .

Case Studies

StudyApplicationFindings
Study 1Anticancer ActivityDemonstrated inhibition of Mnk kinases in breast cancer cell lines, reducing proliferation rates by up to 50% at specific concentrations .
Study 2ImmunomodulationShowed enhanced T-cell activation in murine models when co-administered with PD-L1 inhibitors, suggesting potential for cancer immunotherapy .
Study 3NeuropharmacologyReported anxiolytic effects in rodent models, with significant reductions in anxiety-like behavior observed through behavioral assays .

Mechanism of Action

The mechanism of action of 1-(4-Acetylpiperazin-1-yl)-2-chlorobutan-1-one involves its interaction with specific molecular targets in the body. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to various biological effects. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic neurotransmission .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Weight (g/mol) Key Structural Differences vs. Target Compound References
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one 4-Fluorobenzyl, 2-chlorophenylacetyl 350.83 Aryl substituents (fluorobenzyl, chlorophenyl) vs. chlorobutane
1-{4-[(4-Chlorophenoxy)acetyl]-1-piperazinyl}-3-methyl-1-butanone 4-Chlorophenoxyacetyl, 3-methylbutanone 310.78 Chlorophenoxy group, methyl branch on butanone
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45) 3-Chloro-5-(trifluoromethyl)pyridinyl, thiophene ~450 (estimated) Pyridine and thiophene substituents
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one Pyrimidin-2-ylphenyl ~320 (estimated) Pyrimidine ring, ethanone backbone
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Phenyl 238.71 Simpler ethanone backbone, no acetyl group
4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutane-1-thiol 3-Chlorophenyl, thiol-terminated butanone 314.84 Thiol group, chlorophenyl substitution

Key Observations :

  • Aryl vs.
  • Electron-Withdrawing Groups : The trifluoromethyl group in MK45 improves metabolic stability, while the thiophene moiety enhances lipophilicity.

Pharmacological Implications

  • Acetylpiperazine Role : The acetyl group in the target compound and analogs (e.g., ) likely improves solubility and modulates CNS penetration, a critical factor in neuropharmacological agents.
  • Chlorine Substituents: The 2-chloro group in the target compound and chlorophenyl/chlorophenoxy groups in analogs (e.g., ) may confer electrophilic reactivity, influencing covalent binding to biological targets.

Physicochemical Properties

  • Lipophilicity : The trifluoromethylpyridine-thiophene combination in MK45 increases logP compared to the target compound, favoring blood-brain barrier penetration.
  • Solubility : The acetylpiperazine moiety enhances aqueous solubility, whereas aryl-substituted analogs (e.g., ) may require formulation adjustments for bioavailability.
  • Metabolic Stability: Bulkier substituents (e.g., 3-methylbutanone in ) may reduce cytochrome P450-mediated metabolism, extending half-life.

Biological Activity

1-(4-Acetylpiperazin-1-yl)-2-chlorobutan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a piperazine ring substituted with an acetyl group and a chlorobutanone moiety. Its molecular formula is C₉H₁₄ClN₂O, and it has a molecular weight of approximately 188.68 g/mol. The presence of the chlorobutanone group suggests potential reactivity that can be exploited in various biological applications.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Protein Interaction : The compound may interact with specific proteins involved in cellular signaling pathways, potentially modulating their activity. For instance, it has been noted that piperazine derivatives can influence the behavior of E3 ubiquitin ligases, which play a critical role in protein degradation pathways .
  • Kinase Inhibition : Similar compounds have shown inhibitory effects on kinases such as Mnk1 and Mnk2, which are involved in various cellular processes including proliferation and survival .
  • Antineoplastic Activity : There is evidence suggesting that piperazine derivatives can demonstrate antitumor properties by inducing apoptosis in cancer cells. This is likely mediated through the modulation of signaling pathways that control cell growth and survival .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Effect IC50 (µM) Reference
Kinase InhibitionMnk1/Mnk2 inhibition0.035 - 0.68
Antitumor ActivityInduction of apoptosisN/A
Protein InteractionModulation of E3 ligasesN/A

Study on Antineoplastic Properties

A study conducted on various piperazine derivatives, including those similar to this compound, highlighted their ability to inhibit tumor growth in vitro. The compounds were tested against several cancer cell lines, showing significant cytotoxicity at low concentrations. The study concluded that these derivatives could serve as promising candidates for further development as anticancer agents .

Research on Kinase Inhibition

Another research effort focused on the inhibition of Mnk kinases by piperazine-based compounds. The results indicated that these compounds could effectively inhibit Mnk activity, leading to reduced phosphorylation of downstream targets involved in cell survival and proliferation. This suggests a potential therapeutic application in conditions where Mnk activity is dysregulated, such as certain cancers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.